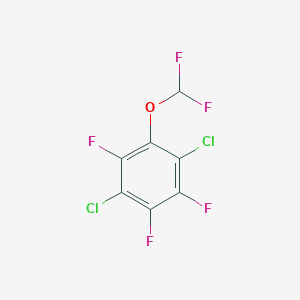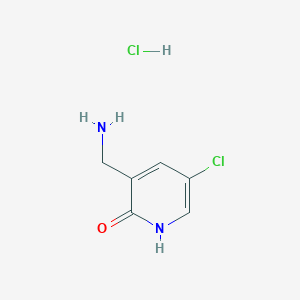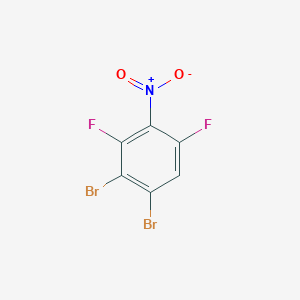
1,2-Dibromo-3,5-difluoro-4-nitrobenzene
Descripción general
Descripción
“1,2-Dibromo-3,5-difluoro-4-nitrobenzene” is a chemical compound with the molecular formula C6HBr2F2NO2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,2-dibromo-4,5-difluoro-3-nitrobenzene was used in the production of 2,3-difluoroaniline . The compound was dissolved in methanol, and then 10% Pd/C and triethylamine were added .
Molecular Structure Analysis
The molecular structure of “1,2-Dibromo-3,5-difluoro-4-nitrobenzene” consists of a benzene ring substituted with two bromine atoms, two fluorine atoms, and one nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.
Aplicaciones Científicas De Investigación
Efficient Precursors for Organic Transformations
1,2-Dibromobenzenes, including derivatives like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, are highly valuable in organic chemistry for their role as precursors in various transformations. They are particularly noted for reactions based on intermediate formation of benzynes, enabling the synthesis of various derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Interactions and Reactivities
- Halogen Bonding and Hydrogen Bonding : Studies have shown that compounds like 1,2-Dibromo-3,5-difluoro-4-nitrobenzene can participate in strong halogen and hydrogen bonding interactions, showcasing their potential in supramolecular chemistry and crystal engineering (Libri et al., 2008).
- Photophysics and Photochemistry : The simple nitroaromatic compounds, including fluorinated derivatives, exhibit rich photophysics and photochemistry, offering insights into decay paths, lack of fluorescence, and high triplet quantum yield (Giussani & Worth, 2017).
Sensing Applications
A zinc-based metal–organic framework study indicated the potential of halogenated nitrobenzenes, including fluorinated derivatives, in sensing applications for detecting various ions and organic compounds in water and ethanol, showcasing the material's sensitivity and stability under diverse conditions (Xu et al., 2020).
Molecular Structure and Conformation
Research on difluoronitrobenzene derivatives, which share structural similarities with 1,2-Dibromo-3,5-difluoro-4-nitrobenzene, has focused on their molecular structure, conformation, and internal rotation potential. These studies offer valuable insights into the effects of fluorine and nitro substituents on molecular geometry and behavior (Dorofeeva et al., 2008).
Reaction Mechanisms and Synthesis Pathways
- Substitution Reactions : Research exploring the substitution reactions of difluorodinitrobenzene derivatives has highlighted the preferential displacement of fluorine atoms over nitro groups, offering pathways for synthesizing novel compounds (Plater & Harrison, 2023).
- C-F Bond Activation : The study of palladium-catalyzed C-F bond activation in polyfluoronitrobenzene derivatives demonstrates the potential for regioselective arylation, facilitating the synthesis of polyfluorinated 2-arylnitrobenzene systems (Cargill et al., 2010).
Propiedades
IUPAC Name |
1,2-dibromo-3,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)5(10)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYUTSGUKNIBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,5-difluoro-4-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




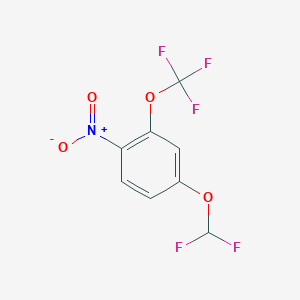
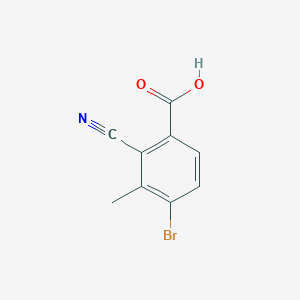
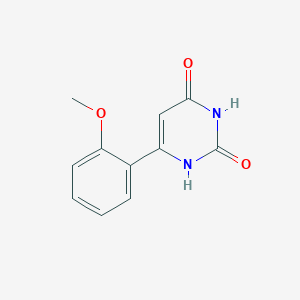
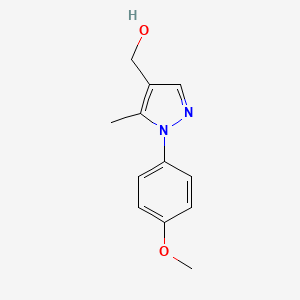
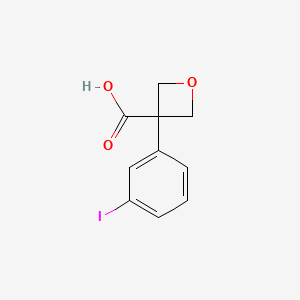
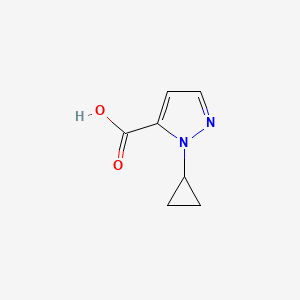
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)

![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)

